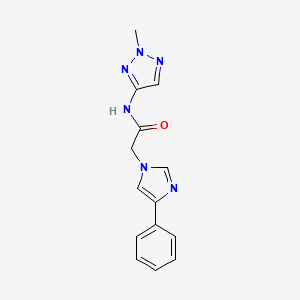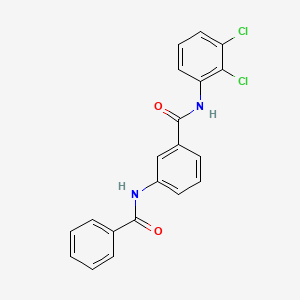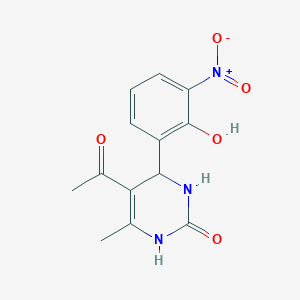
N-(5-CHLOROPYRIDIN-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
概要
説明
N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety linked through an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 5-chloropyridine. This intermediate is then subjected to amide coupling reactions with 3-(2-methylpropanamido)benzoic acid under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for precise control of temperature, pH, and reaction time is crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the amide or pyridine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(5-Bromopyridin-2-yl)-3-(2-methylpropanamido)benzamide: Similar structure but with a bromine atom instead of chlorine.
N-(5-Fluoropyridin-2-yl)-3-(2-methylpropanamido)benzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(5-Chloropyridin-2-yl)-3-(2-methylpropanamido)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The specific electronic and steric effects imparted by the chlorine atom can make this compound more suitable for certain applications compared to its bromine or fluorine analogs.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10(2)15(21)19-13-5-3-4-11(8-13)16(22)20-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSQNBNCHPWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4054022.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B4054039.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4054047.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide](/img/structure/B4054053.png)

![4-Chloro-6-[(2,5-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4054076.png)
![2-chloro-3-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-6-methoxyphenol](/img/structure/B4054078.png)
amine oxalate](/img/structure/B4054088.png)
![N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B4054096.png)
![2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4054117.png)

